

Rhodojaponin II chemical structure and properties

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Compound of Interest

Compound Name: Rhodojaponin II (Standard)

Cat. No.: B15560032

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Rhodojaponin II: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhodojaponin II, a diterpenoid compound isolated from *Rhododendron molle*, has garnered significant interest within the scientific community for its pronounced biological activities. Possessing a complex grayanane skeleton, this natural product exhibits potent anti-inflammatory properties, positioning it as a promising candidate for further investigation in the context of inflammatory disease therapeutics. However, its pharmacological profile is shadowed by a notable cardiotoxicity, a characteristic shared with other grayanotoxins. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of Rhodojaponin II. It details the molecular mechanisms underlying its anti-inflammatory effects and cardiotoxicity, supported by experimental protocols and data presented in a clear, structured format. Furthermore, this document includes visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this multifaceted compound.

Chemical Structure and Physicochemical Properties

Rhodojaponin II is a grayanane-type diterpenoid characterized by a unique 5/7/6/5 fused ring system. Its chemical identity is well-established through various spectroscopic and analytical techniques.

Chemical Identifiers

Identifier	Value	Source
CAS Number	26116-89-2	[1][2][3][4][5]
Molecular Formula	C ₂₂ H ₃₄ O ₇	[3][4]
IUPAC Name	[(1S,3R,4R,6R,8S,9S,10R,11R,14R,15R,17R)-4,10,15,17-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.0 ¹ , ¹¹ .0 ⁴ , ⁹ .0 ⁶ , ⁸]heptadecan-3-yl] acetate	
InChI	InChI=1S/C22H34O7/c1-10(23)28-13-8-21-9-19(4,25)11(16(21)24)6-7-12(21)20(5,26)15-14-17(29-14)18(2,3)22(13,15)27/h11-17,24-27H,6-9H2,1-5H3/t11-,12+,13-,14+,15+,16-,17+,19-,20-,21+,22-/m1/s1	
InChIKey	FJISLLRXVSQIES-JOIIKWRGSA-N	
SMILES	CC(=O)O[C@@H]1C[C@@]23C--INVALID-LINK--CC[C@H]3--INVALID-LINK--(C)C)O(C)O">C@@(C)O	

Physicochemical Data

A summary of the known physicochemical properties of Rhodjaponin II is presented below. It is noteworthy that while many properties have been determined, specific experimental values for melting and boiling points are not readily available in the current literature.

Property	Value	Source
Molecular Weight	410.51 g/mol	[3]
Appearance	White to off-white solid/powder	
Solubility	Soluble in DMSO, methanol, chloroform, dichloromethane, ethyl acetate, and acetone. Insoluble in water.	
Relative Density	1.36 g/cm ³ at 20°C	[6]
Purity	Typically available at ≥98%	

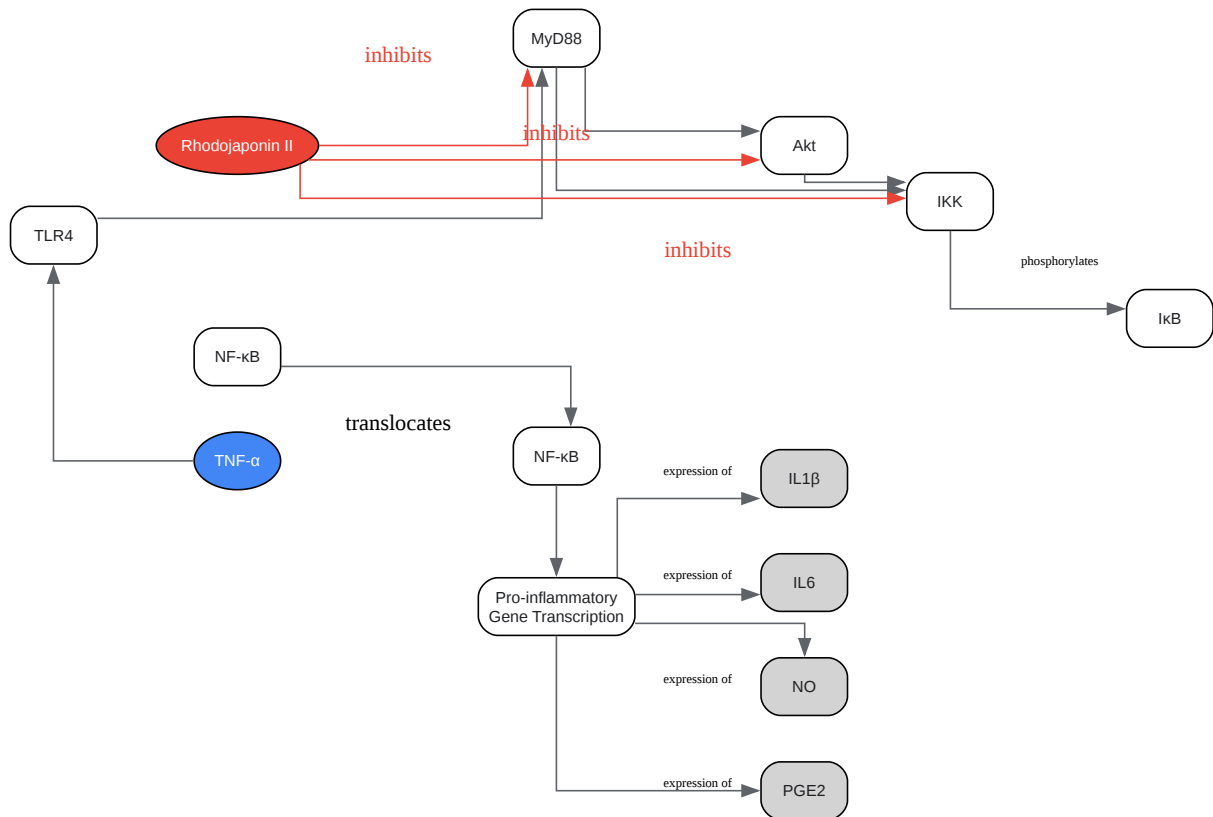
Biological Activity and Mechanisms of Action

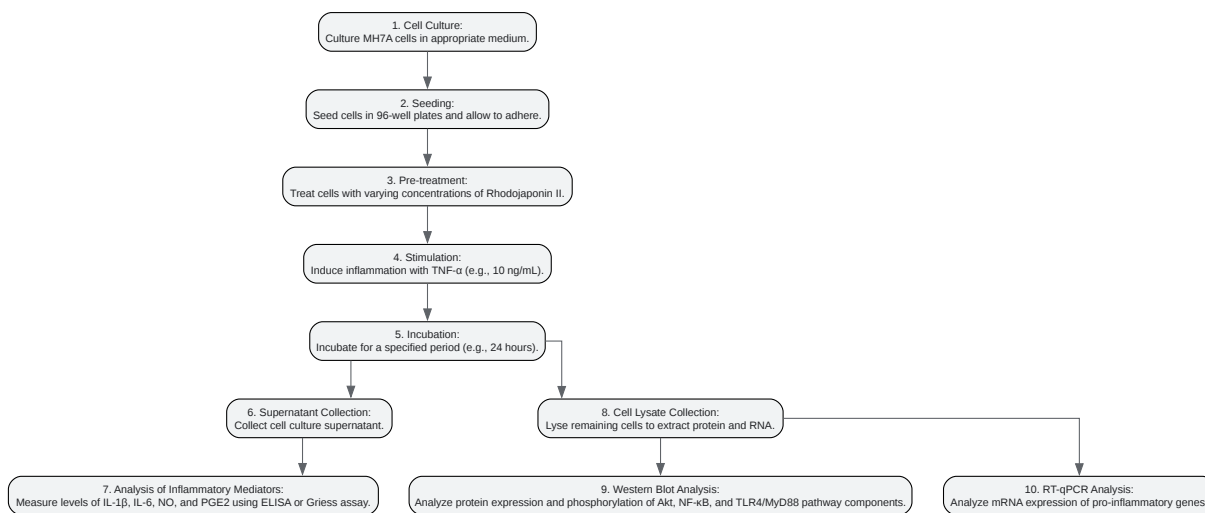
Rhodjaponin II demonstrates a dual pharmacological profile, characterized by both beneficial anti-inflammatory effects and adverse cardiotoxic effects.

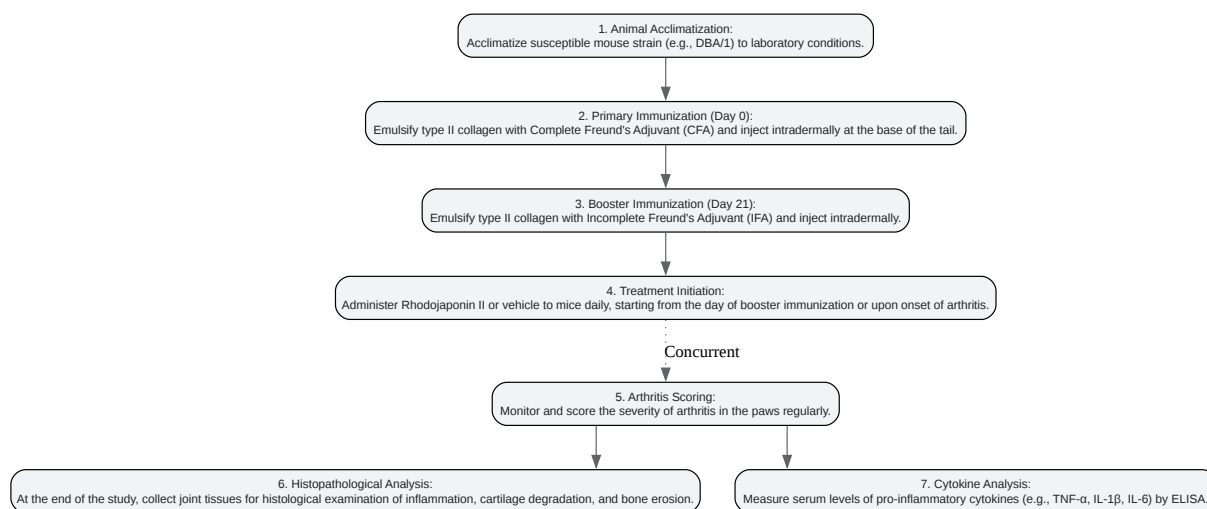
Anti-inflammatory Activity

Rhodjaponin II has been shown to possess significant anti-inflammatory properties, particularly in the context of rheumatoid arthritis (RA).

Research has elucidated that Rhodjaponin II exerts its anti-inflammatory effects by targeting key signaling cascades in inflammatory cells. Specifically, in tumor necrosis factor-alpha (TNF- α)-stimulated human rheumatoid arthritis fibroblast-like synoviocytes (MH7A cells), Rhodjaponin II has been demonstrated to suppress the inflammatory response by inactivating the Akt, nuclear factor-kappa B (NF- κ B), and Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88) signaling pathways. This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as interleukin-1 β (IL-1 β), interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin E2 (PGE2).







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